Anhydrosecoisolariciresinol

描述

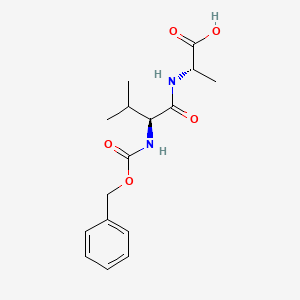

Anhydrosecoisolariciresinol is a compound derived from the flower of Wedelia biflora . It has been found to have anti-tumor activities and can decrease the growth of human breast cancer MCF-7 and MDA-MB-231 cell lines .

Synthesis Analysis

Anhydrosecoisolariciresinol and secoisolariciresinol (SECO) can be demethylated by certain bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans . These bacteria are members of the human intestinal flora or closely related species .Molecular Structure Analysis

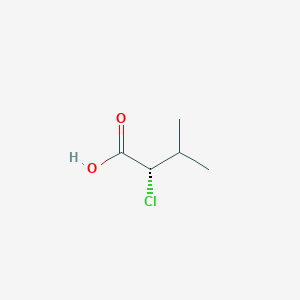

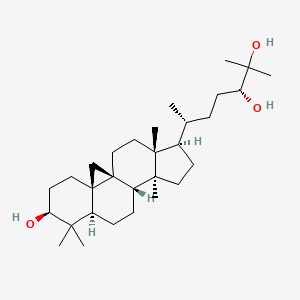

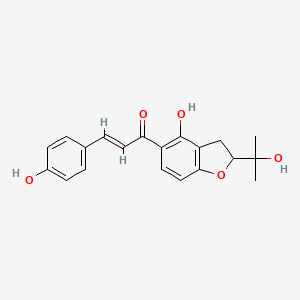

The molecular weight of Anhydrosecoisolariciresinol is 344.40 and its molecular formula is C20H24O5 . It appears as a white to off-white solid .Chemical Reactions Analysis

Anhydrosecoisolariciresinol and SECO can be fermented in a similar way by members of the intestinal microbiota . The conversion of the diol structure of SECO into the furan ring in Anhydrosecoisolariciresinol did not influence the demethylation capability of the tested bacteria .Physical And Chemical Properties Analysis

Anhydrosecoisolariciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学研究应用

亚麻中的定量和评估

Anhydrosecoisolariciresinol是植物木脂素研究中的关键组分,特别是在亚麻籽中。Charlet等人(2002年)开发了一种用于定量anhydrosecoisolariciresinol的HPLC方法,认识到其在亚麻籽中作为主要木脂素以及其转化为有益的哺乳动物木脂素如enterodiol和enterolactone的作用。这种方法简化了测量亚麻植物不同部位木脂素水平的过程(Charlet et al., 2002)。

用于GC-MS分析的合成

Anhydrosecoisolariciresinol还被合成为稳定的氘代形式,用于气相色谱质谱(GC-MS)分析。Rasku等人(1999年)创造了这些形式,用作同位素稀释技术中的内部标准,增强了木脂素研究中分析方法的准确性(Rasku et al., 1999)。

对癌细胞系的生物学影响

Lehraiki等人(2010年)探讨了anhydrosecoisolariciresinol对乳腺癌细胞系的生物学影响。他们的研究表明,这种化合物显著减少了细胞生长,表明其在癌症研究和治疗中的潜在作用(Lehraiki et al., 2010)。

新代谢产物和生物转化

Quartieri等人(2016年)在研究人类肠道微生物对亚麻籽木脂素转化过程中,确定了与anhydrosecoisolariciresinol相关的新中间体。这些发现有助于更深入地了解木脂素在肠道代谢中的作用及其系统生物学效应(Quartieri et al., 2016)。

结构修饰和抗氧化性质

Lan等人(2019年)对亚麻籽木脂素的结构修饰进行了研究,包括anhydrosecoisolariciresinol,突出了其在食品工业中作为抗氧化剂的潜在应用。他们调查了修饰木脂素的抗氧化活性及其渗透性能,为其作为营养保健品的使用提供了见解(Lan et al., 2019)。

属性

IUPAC Name |

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUIJKVZZROIQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydrosecoisolariciresinol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)